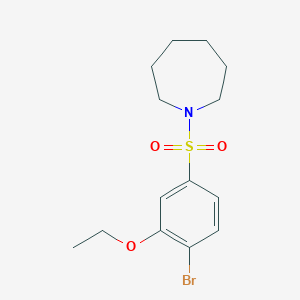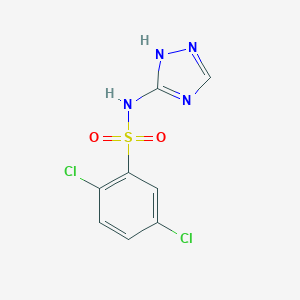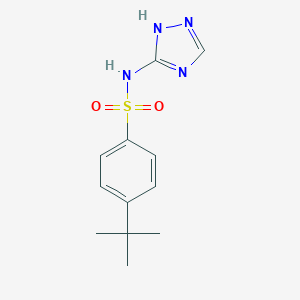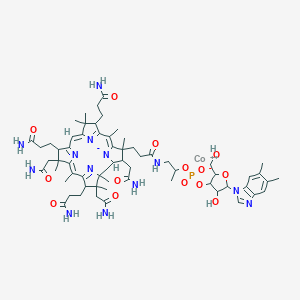![molecular formula C19H23NO5S B224606 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid, also known as BDM30393, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of sulfonylurea derivatives and has been found to exhibit promising biological activities.
Mechanism Of Action
The exact mechanism of action of 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating various signaling pathways. 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of inflammatory mediators. In addition, 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose homeostasis and lipid metabolism.
Biochemical And Physiological Effects
2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Advantages And Limitations For Lab Experiments
2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. In addition, it has been found to be relatively stable and can be stored for extended periods of time. However, 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has some limitations as well. It is highly insoluble in water, which can make it difficult to administer to animals. In addition, the compound has poor bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid. One area of research is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and cardiovascular disease. In addition, further studies are needed to elucidate the exact mechanism of action of 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid and to identify potential molecular targets for the compound.
Synthesis Methods
The synthesis of 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid involves a multistep process that begins with the reaction of 2-amino benzoic acid with butyl chloroformate to form the corresponding N-butyl carbamate. This intermediate is then reacted with 2-butoxy-4,5-dimethylphenylsulfonyl chloride to yield 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid. The purity of the compound can be improved through recrystallization from an appropriate solvent.
Scientific Research Applications
2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has been extensively studied for its potential application in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-diabetic activities. In addition, 2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has been shown to possess neuroprotective and cardioprotective properties.
properties
Product Name |
2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid |
|---|---|
Molecular Formula |
C19H23NO5S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[(2-butoxy-4,5-dimethylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C19H23NO5S/c1-4-5-10-25-17-11-13(2)14(3)12-18(17)26(23,24)20-16-9-7-6-8-15(16)19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3,(H,21,22) |
InChI Key |
DPYLZAIDYYMITB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)

